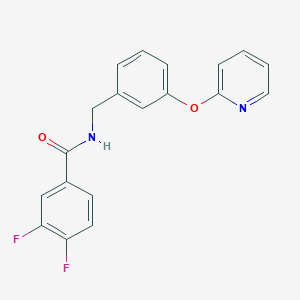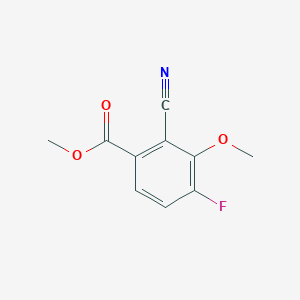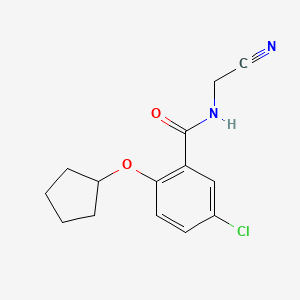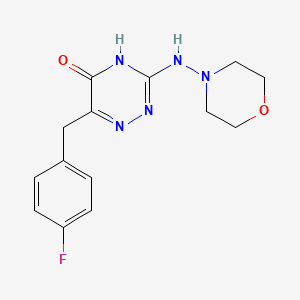
3,4-difluoro-N-(3-(pyridin-2-yloxy)benzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3,4-difluoro-N-(3-(pyridin-2-yloxy)benzyl)benzamide" is a fluorinated benzamide derivative with potential applications in various fields, including medicinal chemistry and material science. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structural analysis, and properties of closely related benzamide derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related difluoro-N-(pyridyl)benzamides typically involves multi-step reactions starting from difluorobenzoic acid and various amines or amides. For instance, the synthesis of a PET imaging agent involved a 9-step process starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, yielding a 1% overall chemical yield . Another study reported the synthesis of N-(3-hydroxy-2-pyridyl)benzamides under weak basic conditions by reacting 2-amino-3-pyridinol with carboxylic acid chlorides . These methods suggest that the synthesis of the compound would likely involve similar strategies, such as the use of a difluorobenzoic acid derivative and a pyridin-2-yloxy substituted amine or amide.
Molecular Structure Analysis
The molecular structure of difluoro-N-(pyridyl)benzamides is characterized by intramolecular hydrogen bonding and various intermolecular interactions that influence crystal packing. For example, a study of three isomers of difluoro-N-(4-pyridyl)benzamide revealed intramolecular C-H...O=C and N-H...F contacts, as well as intermolecular interactions forming one-dimensional chains and three-dimensional networks . Similarly, the title compound in another study crystallized with two independent molecules in the asymmetric unit, showing different orientations of the pyridine ring with respect to the benzene ring . These findings suggest that the compound "3,4-difluoro-N-(3-(pyridin-2-yloxy)benzyl)benzamide" would also exhibit a complex interplay of intramolecular and intermolecular interactions, potentially leading to unique structural features.
Chemical Reactions Analysis
The reactivity of difluoro-N-(pyridyl)benzamides can be inferred from studies on similar compounds. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)methanesulphonamide] was shown to be a powerful electrophilic fluorinating agent, capable of converting various substrates at ambient temperature . This suggests that the difluoro moiety in the compound of interest may also confer significant reactivity, potentially making it a useful intermediate for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of difluoro-N-(pyridyl)benzamides are influenced by their molecular structure and substitution patterns. Studies have shown that these compounds can exhibit luminescent properties, aggregation-enhanced emission, and multi-stimuli-responsive behavior . Additionally, the position of the substituents can significantly affect the melting point behavior of these compounds . Therefore, it is reasonable to expect that "3,4-difluoro-N-(3-(pyridin-2-yloxy)benzyl)benzamide" would have distinct physical and chemical properties that could be tailored for specific applications.
Aplicaciones Científicas De Investigación
KCNQ2/Q3 Potassium Channel Openers for Epilepsy Treatment
A series of N-pyridyl benzamide derivatives, including compounds structurally related to 3,4-difluoro-N-(3-(pyridin-2-yloxy)benzyl)benzamide, have been identified as KCNQ2/Q3 potassium channel openers. These compounds were found to be active in animal models of epilepsy and pain. Notably, compound ICA-027243 demonstrated promising efficacy in rodent models, leading to the development of a second compound, ICA-069673, which advanced into phase 1 clinical trials (Amato et al., 2011).
Aggregation Enhanced Emission Properties
Compounds structurally similar to 3,4-difluoro-N-(3-(pyridin-2-yloxy)benzyl)benzamide have been synthesized and characterized for their luminescent properties in DMF solution and solid state, exhibiting aggregation-enhanced emission (AEE) and mechanochromic properties (Srivastava et al., 2017). This suggests potential applications in the development of new materials for optical and electronic devices.
Luminescent Properties of Benzamide Derivatives
Research on benzamides with pyridine, pyridazine, pyrazine, and pyrimidine rings has led to the development of novel blue fluorophores. These studies have highlighted the importance of the structural configuration for the luminescent properties, offering insights into the design of small molecules with intense luminescence for biological and organic material applications (Yamaji et al., 2017).
Antibacterial Activity of Benzamide Derivatives
Benzamide derivatives, including those related to 3,4-difluoro-N-(3-(pyridin-2-yloxy)benzyl)benzamide, have been synthesized and tested for their antibacterial activity against various bacteria. Compounds demonstrated activity against Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and Staphylococcus aureus, suggesting potential applications in developing new antibacterial agents (Mobinikhaledi et al., 2006).
Propiedades
IUPAC Name |
3,4-difluoro-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2/c20-16-8-7-14(11-17(16)21)19(24)23-12-13-4-3-5-15(10-13)25-18-6-1-2-9-22-18/h1-11H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKZRDIAMZVYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2525341.png)

![(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2525343.png)
![(1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2525345.png)



![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine](/img/structure/B2525351.png)


![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2525354.png)
![1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2525357.png)
![[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine](/img/structure/B2525358.png)
